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Compound of Interest

Compound Name: 2-Methoxy-5-(2-nitrovinyl)phenol

Cat. No.: B186240

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-
Methoxy-5-(2-nitrovinyl)phenol, a valuable intermediate in medicinal chemistry and organic
synthesis. The synthesis is achieved via a base-catalyzed Henry condensation reaction
between isovanillin (3-hydroxy-4-methoxybenzaldehyde) and nitromethane. This document
offers a detailed, step-by-step methodology, an exploration of the underlying reaction
mechanism, critical safety precautions, and methods for purification and characterization. The
protocol is designed for researchers, chemists, and professionals in drug development seeking
a reliable and well-understood procedure for obtaining this target compound.

Introduction and Scientific Background

2-Methoxy-5-(2-nitrovinyl)phenol, also known as 3-hydroxy-4-methoxy-B-nitrostyrene,
belongs to the class of nitrostyrenes. These compounds are highly versatile synthetic
intermediates due to the electron-withdrawing nature of the nitro group, which activates the
vinyl moiety for various nucleophilic addition reactions. This reactivity makes them crucial
precursors for the synthesis of a wide range of pharmaceuticals and biologically active
molecules.

The core of this synthesis is the Henry Reaction, or nitroaldol reaction, a classic carbon-carbon
bond-forming method first described by Louis Henry in 1895.[1][2] The reaction involves the
base-catalyzed condensation of a nitroalkane (in this case, nitromethane) with an aldehyde or
ketone (isovanillin).[3] The initial product is a B-nitro alcohol, which readily undergoes
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dehydration under the reaction conditions to yield the corresponding nitroalkene, 2-Methoxy-5-
(2-nitrovinyl)phenol. The reaction is reversible and requires careful control of conditions to
favor product formation.[1]

Reaction Mechanism and Rationale

The synthesis proceeds in two main stages: a base-catalyzed aldol-type addition followed by
dehydration.

» Nitronate Formation: A base, typically a weak base like ammonium acetate or an amine,
deprotonates the a-carbon of nitromethane. This is the rate-determining step, forming a
resonance-stabilized nitronate anion. The pKa of nitromethane is approximately 10.2 in
water, making it acidic enough to be deprotonated by common bases.[1]

» Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic
carbonyl carbon of isovanillin.

o Protonation: The resulting B-nitro alkoxide is protonated by the conjugate acid of the base,
yielding a (-nitro alcohol intermediate.

o Dehydration: This intermediate is unstable and easily undergoes base-catalyzed dehydration
to form the more stable, conjugated Tt-system of the final product, 2-Methoxy-5-(2-
nitrovinyl)phenol. Using catalysts like ammonium acetate in a refluxing solvent often drives
the reaction directly to the dehydrated nitroalkene product.[4][5]

Figure 1. Simplified workflow of the Henry condensation, Step 2-3: Condensation

Step 4: Dehydration

Step 1: Nitronate Formation Nucleophilic Attack B-Nitro Alcohol -H20 2-Methoxy-5-(
Base (e.g., NH«OAc) ~CH:2NO2 (Nitronate lon) Isovanillin
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Caption: Figure 1. Simplified workflow of the Henry condensation.

Materials and Safety
Reagents and Equipment
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Reagent/Material Grade Supplier Notes
Isovanillin (3-hydroxy-
4- Standard chemical ) )
>98% ) Starting material.[6]

methoxybenzaldehyde supplier
)

) Standard chemical
Nitromethane >96% Reagent and solvent.

supplier

Ammonium Acetate

ACS Reagent Grade

Standard chemical

supplier

Catalyst.

Methanol

ACS Reagent Grade

Standard chemical

supplier

Recrystallization

solvent.

Hydrochloric Acid (0.1

M)

Volumetric Standard

Standard chemical

supplier

For washing.

Distilled Water

For washing.

Equipment

Round-bottom flask
(200 mL)

Reflux condenser

Heating mantle with

magnetic stirrer

Buchner funnel and

filter flask

Standard laboratory

glassware

Rotary evaporator

(optional)

Critical Safety Information
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This protocol involves hazardous materials and should only be performed by trained personnel
in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE),
including a flame-resistant lab coat, chemical safety goggles, and heavy-duty gloves (e.qg.,
neoprene or butyl), must be worn at all times.

e Nitromethane: WARNING! Flammable liquid and vapor. Harmful if swallowed or inhaled.
Suspected carcinogen. Nitromethane is shock- and heat-sensitive and can form explosive
mixtures with air or when in contact with bases, amines, or strong acids.[5][7] Handle with
extreme care, use spark-proof equipment, and store away from heat and incompatible
materials in a designated flammables cabinet.[8][9]

« Isovanillin: May cause skin and eye irritation. Handle with standard laboratory precautions.
[10]

o Ammonium Acetate: May cause irritation. Avoid inhalation of dust.

o Methanol: Flammable and toxic. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is adapted from established methods for the Henry condensation of substituted
benzaldehydes.[5][11]

Reaction Setup and Synthesis

e Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add
isovanillin (7.61 g, 0.05 mol).

» Dissolution: Add nitromethane (30 mL) to the flask. Stir the mixture until the isovanillin is fully
dissolved. Nitromethane serves as both a reactant and the solvent, ensuring a high
concentration of reactants.

o Catalyst Addition: Add ammonium acetate (1.93 g, 0.025 mol) to the solution. Ammonium
acetate is a weak base that effectively catalyzes the condensation while minimizing side
reactions.
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o Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle on
a magnetic stirrer. Heat the mixture to a gentle reflux (the boiling point of nitromethane is
~101 °C) and maintain this temperature for 2-4 hours.

o Causality Note: Heating under reflux provides the necessary activation energy for the
reaction and subsequent dehydration of the nitro-alcohol intermediate. The reaction time is
crucial; insufficient heating may lead to incomplete conversion, while prolonged heating
can result in polymerization or degradation of the product.

¢ Reaction Monitoring (Optional): The progress of the reaction can be monitored by Thin Layer
Chromatography (TLC) using a solvent system such as ethyl acetate/hexanes (1:1 v/v). The
disappearance of the isovanillin spot and the appearance of a new, more polar product spot
indicate reaction progression.

Work-up and Product Isolation

o Cooling: After the reflux period, turn off the heat and allow the reaction mixture to cool to
room temperature. A precipitate may form upon cooling.

» Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of ice-
cold water while stirring vigorously. The crude product should precipitate as a yellow-orange
solid.

o Causality Note: The product is poorly soluble in water, so pouring the reaction mixture into
a large volume of water causes it to precipitate out, separating it from the excess
nitromethane and water-soluble byproducts.

« Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel.

e Washing: Wash the collected solid on the filter paper with two portions of cold distilled water
(2 x 50 mL) followed by a small portion of cold 0.1 M HCI (20 mL) to neutralize any remaining
base and remove basic impurities. Finally, wash again with cold distilled water (50 mL) to
remove any residual acid.[11]

e Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass or
crystallization dish to air-dry completely. For more efficient drying, use a vacuum desiccator.
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BENGHE

Purification and Characterization

The crude product is typically purified by recrystallization to obtain a high-purity crystalline
solid.[7]

Recrystallization Protocol

Solvent Selection: Methanol or ethanol are suitable solvents for recrystallization. The
compound should be highly soluble in the hot solvent and sparingly soluble in the cold
solvent.[7]

Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add a minimal amount of hot
methanol and heat the mixture gently on a hot plate with stirring until the solid completely
dissolves. Add the solvent dropwise to avoid using an excess, which would reduce the final
yield.

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to
room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at
room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal
formation.

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount
of ice-cold methanol.

Drying: Dry the final product under vacuum to remove all traces of solvent.

Expected Results and Characterization

Property

Expected Value

Chemical Formula

CoHoaNO4[12][13]

Molecular Weight 195.17 g/mol [12][13]
Appearance Yellow crystalline solid
] ] Literature values may vary; characterization is
Melting Point
key.
Yield 50-70% (typical for this type of reaction)[11]
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The purity and identity of the final product should be confirmed using standard analytical
techniques:

» Melting Point: A sharp, narrow melting range indicates high purity.[14]
¢ NMR Spectroscopy (*H and 13C): To confirm the molecular structure.

o FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -NOz, -OH, C=C).

Conclusion

This protocol details a reliable and reproducible method for the synthesis of 2-Methoxy-5-(2-
nitrovinyl)phenol via the Henry condensation of isovanillin and nitromethane. By carefully
controlling the reaction conditions and adhering to the specified safety precautions,
researchers can effectively produce this valuable synthetic intermediate. The provided rationale
for each step aims to empower scientists to troubleshoot and adapt the procedure as needed
for their specific research applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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